molecular formula C13H14N4O3 B2362999 3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one CAS No. 440332-10-5

3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one

Cat. No.: B2362999
CAS No.: 440332-10-5
M. Wt: 274.28
InChI Key: WPZCSQVDZSJAHA-UHFFFAOYSA-N
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Description

3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one is a complex organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a morpholine ring, a benzotriazinone core, and an oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one typically involves the reaction of 1,2,3-benzotriazin-4-one with 2-chloro-N-(morpholin-4-yl)acetamide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the benzotriazinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazinones or morpholine derivatives.

Scientific Research Applications

3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit kinases involved in cell cycle regulation, thereby exerting its effects on cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexyl-1-(2-morpholin-4-yl-2-oxoethyl)-2-phenyl-1H-indole-6-carboxylic acid
  • 5-Chloro-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}-1-benzothiophene-2-sulfonamide
  • Ethyl [3-(2-morpholin-4-yl-2-oxoethyl)-4-oxothiazolidin-2-ylidene]acetate

Uniqueness

3-(2-Morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one is unique due to its benzotriazinone core, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-12(16-5-7-20-8-6-16)9-17-13(19)10-3-1-2-4-11(10)14-15-17/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZCSQVDZSJAHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328831
Record name 3-(2-morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830905
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

440332-10-5
Record name 3-(2-morpholin-4-yl-2-oxoethyl)-1,2,3-benzotriazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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